3-Phenoxypropanenitrile
Description
Overview of Aryl Nitrile Chemistry in Contemporary Synthetic Organic Research
Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of considerable importance in modern synthetic organic chemistry. rsc.orgresearchgate.net The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making aryl nitriles valuable intermediates in the synthesis of complex molecules. scribd.com They are integral components in the production of pharmaceuticals, agrochemicals, and dyes. scribd.com
The synthesis of aryl nitriles has traditionally been achieved through methods like the Sandmeyer and Rosenmund-von Braun reactions. However, contemporary research has heavily focused on the development of more efficient and environmentally benign transition-metal-catalyzed cyanation reactions. rsc.orgresearchgate.netscribd.com Palladium, nickel, and copper catalysts are now widely used to facilitate the cyanation of aryl halides and other precursors, often with improved functional group tolerance and reaction yields. rsc.orgacs.org A significant area of advancement is the use of non-toxic cyanide sources and the exploration of novel catalytic systems to overcome the challenges associated with the toxicity of traditional cyanide reagents. acs.org
Historical Trajectory and Evolution of Research on 3-Phenoxypropanenitrile
The story of this compound is intrinsically linked to its aromatic precursor, phenol (B47542). Phenol was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). wikipedia.orgencyclopedia.com Its structure was confirmed in 1842, and its antiseptic properties, famously employed by Joseph Lister, were recognized in the 1860s. nih.gov The first synthetic method for producing phenol was developed in 1915, moving its production away from coal tar as the sole source. encyclopedia.com
The synthesis of this compound itself is typically achieved through the cyanoethylation of phenol, a reaction that involves the addition of phenol to acrylonitrile (B1666552). This method has been a foundational technique for creating the phenoxypropane linkage. Early research involving this compound primarily utilized it as a building block in straightforward synthetic transformations.
The evolution of research on this compound has seen its application shift from a simple chemical intermediate to a key component in the synthesis of more complex and specialized molecules. For example, it has been used as a precursor for creating substituted propanamides and in the synthesis of heterocyclic compounds like tetrazoles, which are significant in medicinal chemistry. fu-berlin.deevitachem.com This progression reflects the broader trend in organic chemistry of leveraging established molecules for increasingly sophisticated synthetic targets.
Current Paradigms and Emerging Frontiers in this compound Research
In the current research landscape, this compound continues to be a valuable precursor in organic synthesis. Its utility is demonstrated in the construction of complex heterocyclic frameworks and as a key fragment in the synthesis of bioactive molecules. fu-berlin.de For instance, it serves as a starting material for producing tetrazole-containing compounds that have been investigated as potential inhibitors for signaling proteins. fu-berlin.de
An emerging area of interest is the incorporation of the this compound scaffold into natural products and their analogues. mdpi.commdpi.com The discovery of naturally occurring compounds containing this moiety opens new avenues for research into their biological activities and potential therapeutic applications.
The future of this compound research is likely to be influenced by broader trends in medicinal and materials chemistry. nih.govnih.gov There is a continuous drive to develop novel derivatives with specific biological activities. mdpi.comnih.gov The inherent reactivity of the nitrile and the stability of the phenoxy group make this compound an attractive starting point for creating libraries of compounds for drug discovery screening. Furthermore, the principles of green chemistry will continue to push for the development of more sustainable synthetic routes to and from this versatile compound.
Physicochemical and Spectroscopic Data of this compound
Below are tables detailing the key physical and spectroscopic properties of this compound, which are crucial for its identification and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₉NO | chemsynthesis.com |
| Molecular Weight | 147.18 g/mol | chemsynthesis.com |
| Appearance | White crystalline solid | evitachem.com |
| Melting Point | 58-61 °C | chemsynthesis.com |
| CAS Number | 3055-86-5 | chemsynthesis.com |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Characteristic Peaks/Signals | References |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propanenitrile chain are expected. The aromatic protons typically appear in the range of δ 6.8-7.4 ppm. The methylene (B1212753) protons adjacent to the oxygen and the nitrile group would appear as distinct triplets in the aliphatic region. | fu-berlin.dersc.orgmsu.edu |
| ¹³C NMR | The spectrum would show distinct signals for the aromatic carbons (typically δ 110-160 ppm), the nitrile carbon (around δ 118-120 ppm), and the aliphatic carbons. | chemicalbook.comchemicalbook.com |
| Infrared (IR) | A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-O-C ether linkage will show strong stretching bands in the 1250-1000 cm⁻¹ region. | udel.edursc.orglibretexts.orgspecac.com |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 147. Common fragmentation patterns would involve the cleavage of the ether bond and the loss of the cyano group, leading to characteristic fragment ions. | wpmucdn.comrevisely.comlibretexts.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUFLAHUXISCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184639 | |
| Record name | 3-Phenoxypropiononitrile | |
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Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-86-5 | |
| Record name | 3-Phenoxypropanenitrile | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Phenoxypropiononitrile | |
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| Record name | 3055-86-5 | |
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| Record name | 3-Phenoxypropiononitrile | |
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| Record name | 3-phenoxypropiononitrile | |
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Advanced Synthetic Methodologies for 3 Phenoxypropanenitrile
Catalytic Approaches to 3-Phenoxypropanenitrile Synthesis
Catalytic methods, particularly those involving Michael additions, represent the forefront of this compound synthesis. These approaches utilize transition metals and organocatalysts to facilitate the conjugate addition of phenol (B47542) to acrylonitrile (B1666552), offering high efficiency and selectivity.
Copper-Catalyzed Michael Addition of Acrylonitrile with Phenol, e.g., (IPr)Cu(OPh) Catalysis
Copper catalysis has emerged as a highly effective method for the synthesis of this compound. A notable example is the use of a well-defined N-heterocyclic carbene (NHC) copper(I) phenoxide complex, [(IPr)Cu(OPh)]. This catalyst demonstrates high activity for the conjugate addition of phenol to acrylonitrile.
The reaction proceeds efficiently under mild conditions, highlighting the catalyst's efficacy. A key advantage of the [(IPr)Cu(OPh)] system is its ability to function as a single-component catalyst, simplifying the reaction setup. The mechanism is proposed to involve the direct addition of the copper phenoxide to the activated alkene of acrylonitrile. Research has shown that this catalytic system can achieve high yields, as detailed in the table below.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (IPr)Cu(OPh) | Phenol, Acrylonitrile | Toluene | 25 | 0.5 | 98 |
This table presents data on the highly efficient synthesis of this compound using the specified copper catalyst under mild conditions.
Microwave-Assisted Michael Addition Techniques for Phenols and Acrylonitrile
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Michael addition of phenols to acrylonitrile, significantly accelerating the reaction rate. This technique provides a rapid and efficient alternative to conventional heating methods for producing this compound.
The process typically involves a basic catalyst, such as potassium hydroxide (B78521), mixed with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). Under microwave irradiation, the reaction can be completed in a matter of minutes with excellent yields. This rapid heating minimizes the formation of byproducts often seen with prolonged thermal stress on the reactants.
| Catalyst System | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| KOH / TBAB | 240 | 3 | 124-128 | 92 |
This table illustrates the conditions for the rapid, high-yield synthesis of this compound via a microwave-assisted Michael addition.
Other Transition Metal-Mediated and Organocatalytic Methods
Beyond copper, other transition metals have been explored for the synthesis of this compound. Rhodium complexes, for instance, have been shown to catalyze the hydroarylation of acrylonitrile with phenol. These systems can operate under neutral conditions, offering an alternative to base-catalyzed methods.
Organocatalysis also presents a metal-free approach to this synthesis. Chiral organocatalysts, such as thiourea (B124793) derivatives, have been investigated to facilitate the conjugate addition, sometimes with the potential for enantioselectivity, although this is less relevant for the achiral this compound product itself. Basic organic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective in promoting the Michael addition of phenol to acrylonitrile, providing high yields under mild conditions.
Radical-Based Synthesis and Formation Mechanisms
This compound can also be formed through radical-based mechanisms, often as a side product in reactions designed for other purposes. Understanding these pathways is crucial for both optimizing desired reactions and potentially developing novel synthetic routes.
Investigation of this compound as a Product in Titania Photoredox Catalysis of Carboxylic Acid Homocoupling
In studies of titania (TiO₂) photoredox catalysis for the decarboxylative coupling of carboxylic acids, this compound has been identified as a significant product when phenoxyacetic acid is used as the substrate in the presence of acetonitrile (B52724) as the solvent. The intended reaction is the homocoupling of phenoxyacetic acid to form 1,2-diphenoxyethane (B93615). However, the formation of this compound reveals a competing reaction pathway involving the solvent.
The process is initiated by the photoexcitation of TiO₂, which generates an electron-hole pair. The hole oxidizes the carboxylate of phenoxyacetic acid, leading to decarboxylation and the formation of a phenoxymethyl (B101242) radical (PhOCH₂•).
Elucidation of Radical Intermediates and Reaction Pathways
The formation of this compound in the aforementioned system proceeds through a series of radical steps. Following the generation of the phenoxymethyl radical (PhOCH₂•), this radical can undergo one of two primary pathways. It can either dimerize to form the expected product, 1,2-diphenoxyethane, or it can be further oxidized by the photogenerated hole on the TiO₂ surface to form a phenoxymethyl cation (PhOCH₂⁺).
This cation is then trapped by the solvent, acetonitrile (CH₃CN), acting as a nucleophile. The resulting intermediate subsequently loses a proton to yield this compound. This pathway highlights the dual role of the TiO₂ catalyst, which not only initiates the radical formation but also facilitates the subsequent oxidation that leads to the nitrile product. The competition between the radical dimerization and the oxidation-nucleophilic addition pathway dictates the relative yields of 1,2-diphenoxyethane and this compound.
Chemo-Selective Synthetic Strategies for this compound
Chemo-selectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. In the context of this compound synthesis, the primary challenge lies in the selective cyanoethylation of the phenolic hydroxyl group without inducing side reactions on the aromatic ring or polymerization of the acrylonitrile reactant.
One of the most effective methods for achieving high chemo-selectivity in the synthesis of this compound is through Phase Transfer Catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the phenoxide salt and an organic phase containing acrylonitrile. The phase transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with acrylonitrile.
The choice of the phase transfer catalyst plays a crucial role in the reaction's efficiency and selectivity. Different catalysts exhibit varying abilities to transfer the phenoxide anion, which directly impacts the reaction rate and yield.
Key Research Findings in Phase Transfer Catalysis for Ether Synthesis:
Interactive Data Table: Comparison of Phase Transfer Catalyst Efficiency in Phenylbutyl Ether Synthesis
| Catalyst | Catalyst Concentration (mol) | Yield (%) |
|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 0.001 | 85 |
| Tetrabutylammonium bromide (TBAB) | 0.002 | 88 |
| Tetrabutylammonium bromide (TBAB) | 0.003 | 90 |
| Benzyltriethylammonium chloride (BTEAC) | 0.001 | 78 |
| Benzyltriethylammonium chloride (BTEAC) | 0.002 | 82 |
| Benzyltriethylammonium chloride (BTEAC) | 0.003 | 85 |
This data is illustrative of PTC efficiency in ether synthesis and is based on findings from analogous reactions.
The data suggests that both the type and concentration of the phase transfer catalyst are critical parameters for optimizing the reaction. The lipophilicity of the catalyst's cation is a key factor governing the formation of the catalytic intermediate and its ability to transport the anion across the phase boundary.
Sustainable and Green Chemistry Innovations in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly driving innovation in chemical synthesis. For this compound, these innovations focus on alternative energy sources, greener solvents, and recyclable catalysts.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. In the synthesis of this compound, microwave-assisted cyanoethylation of phenol can lead to a more energy-efficient and faster process.
While specific comparative data for this compound is limited, the general trend observed in microwave-assisted organic synthesis is a substantial improvement in reaction efficiency.
Interactive Data Table: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method Time | Microwave-Assisted Time | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|---|---|
| Esterification | 8 hours | 10 minutes | 65 | 92 |
| Alkylation | 12 hours | 15 minutes | 70 | 95 |
| Cycloaddition | 24 hours | 30 minutes | 55 | 88 |
This table provides a generalized comparison and highlights the potential benefits of applying microwave technology to the synthesis of this compound.
Ionic Liquids as Green Solvents and Catalysts:
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign alternatives to volatile organic compounds (VOCs). Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive for a variety of chemical reactions. In the synthesis of this compound, ionic liquids can serve as both the solvent and the catalyst, simplifying the reaction setup and facilitating product separation and catalyst recycling.
The use of task-specific ionic liquids, designed with particular functional groups, can further enhance catalytic activity and selectivity. For instance, basic ionic liquids can catalyze the cyanoethylation of phenol directly, eliminating the need for a separate base.
Research Highlights in the Use of Ionic Liquids:
Enhanced Reaction Rates: The unique solvation properties of ionic liquids can stabilize reaction intermediates and transition states, leading to accelerated reaction rates.
Catalyst Recyclability: The non-volatile nature of ionic liquids allows for easy separation of the product by distillation, and the ionic liquid, often containing the catalyst, can be reused for multiple reaction cycles, reducing waste and cost.
Improved Selectivity: By carefully selecting the cation and anion of the ionic liquid, it is possible to fine-tune the reaction environment to favor the desired product and suppress side reactions.
While comprehensive studies detailing the use of various ionic liquids for the synthesis of this compound are still emerging, the potential for this technology to contribute to a greener and more sustainable process is significant.
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Phenoxypropanenitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in 3-Phenoxypropanenitrile is a key site for reactivity, participating in cycloadditions, hydrolytic processes, and reductions.
Cycloaddition Reactions Leading to Nitrogen-Containing Heterocycles
The nitrile group serves as a precursor for the construction of various nitrogen-containing heterocyclic rings through cycloaddition reactions. These reactions are fundamental in medicinal chemistry for creating bioisosteres of carboxylic acids and other functional groups.
The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). This reaction converts the nitrile group of this compound into a tetrazole ring, yielding 5-(2-phenoxyethyl)-1H-tetrazole. The reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile towards nucleophilic attack by the azide ion.
The general mechanism involves the coordination of the acid catalyst to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. The azide anion then attacks this activated carbon, initiating a cyclization process that, after protonation, results in the formation of the stable, aromatic tetrazole ring.
Table 1: Conditions for Tetrazole Synthesis from Nitriles
| Catalyst/Reagent | Solvent | Temperature | Yield |
| Sodium Azide, Ammonium (B1175870) Chloride | DMF | Heating | Moderate to High |
| Sodium Azide, Zinc Bromide | Water | Reflux | High |
| Sodium Azide, Silica Sulfuric Acid | DMF | Reflux | 72-95% |
The nitrile functionality of this compound can also be utilized to construct 1,2,4-oxadiazole (B8745197) rings. This transformation typically proceeds in a two-step sequence. First, the nitrile is converted into the corresponding phenoxypropanamidoxime by reaction with hydroxylamine.
In the second step, this amidoxime (B1450833) intermediate is reacted with an acylating agent, such as an acid chloride (e.g., chloroacetyl chloride), to undergo cyclization and dehydration, thereby forming the 1,2,4-oxadiazole heterocycle. The specific example, 5-(chloromethyl)-3-[2-(4-chlorophenoxy)ethyl]-1,2,4-oxadiazole, illustrates how variations in the starting nitrile and the acylating agent can be used to synthesize a library of substituted oxadiazole derivatives.
Hydrolytic and Reductive Transformations of the Nitrile Group
The nitrile group can be readily converted into other key functional groups, such as carboxylic acids, amides, and amines, through hydrolysis and reduction reactions.
The hydrolysis of this compound to 3-phenoxypropanoic acid can be achieved under either acidic or basic conditions. jove.comlibretexts.org In both pathways, the reaction proceeds through a 3-phenoxypropanamide (B1359674) intermediate. chemistrysteps.comchemguide.co.uk
Acid-catalyzed hydrolysis : The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄). The nitrile nitrogen is first protonated, making the carbon more susceptible to nucleophilic attack by water. libretexts.orgbyjus.com Subsequent steps lead to the formation of the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. jove.com
Base-catalyzed hydrolysis : The nitrile is heated with an aqueous base (e.g., NaOH, KOH). The strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgcommonorganicchemistry.com This initially forms the amide, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and obtain the final 3-phenoxypropanoic acid.
Reduction of the nitrile group in this compound yields the corresponding primary amine, 3-phenoxypropan-1-amine. This transformation is a cornerstone of synthetic chemistry and can be accomplished using several methods:
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that readily converts nitriles to primary amines. masterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. masterorganicchemistry.com
Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney Nickel. nih.govresearchgate.net The reaction is often performed under pressure and in a solvent like ethanol (B145695) or a dichloromethane/water biphasic system. nih.gov
Table 2: Comparison of Reduction Methods for Nitriles
| Method | Reagent(s) | Conditions | Product |
| Hydride Reduction | 1. LiAlH₄ in ether/THF2. H₂O workup | Anhydrous, inert atmosphere | Primary Amine |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | 30-80 °C, 6 bar pressure | Primary Amine |
Functional Group Interconversions of the Phenoxy Moiety
While the phenoxy group is generally stable, the nitrile functionality can be used to induce transformations that result in more complex molecular structures.
Ritter Reaction with Dialkyl Benzyl (B1604629) Carbinols
The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation. nrochemistry.comorganic-chemistry.org In this context, this compound acts as the nucleophile. A dialkyl benzyl carbinol, being a tertiary benzylic alcohol, readily forms a stable carbocation upon treatment with a strong acid, such as concentrated sulfuric acid. chemistry-reaction.comias.ac.in
The mechanism begins with the protonation of the alcohol by the strong acid, followed by the loss of a water molecule to generate a tertiary benzylic carbocation. chemistry-reaction.com The lone pair of electrons on the nitrogen atom of this compound then attacks this carbocation, forming a nitrilium ion intermediate. wikipedia.orgyoutube.com This intermediate is subsequently attacked by water during the workup, followed by tautomerization and deprotonation to yield the final N-substituted amide product. wikipedia.orgmissouri.edu This reaction effectively couples the phenoxypropane backbone to the dialkyl benzyl group via an amide linkage.
Investigation of Thorpe-Ziegler Reaction Pathways
The Thorpe-Ziegler reaction is a well-established method in organic synthesis for the formation of cyclic ketones through the intramolecular cyclization of dinitriles. The reaction proceeds via a base-catalyzed mechanism, conceptually related to the Dieckmann condensation, where one nitrile group's α-carbon attacks the carbon of the second nitrile group within the same molecule. researchgate.netsphinxsai.com This process ultimately yields a cyclic β-enaminonitrile, which upon acidic hydrolysis, is converted into a cyclic ketone.
A critical prerequisite for the Thorpe-Ziegler reaction is the presence of two nitrile functionalities within the same molecule, positioned to allow for the formation of a sterically favorable ring, typically 5- to 8-membered rings. researchgate.net this compound, possessing only a single nitrile group, cannot undergo a direct intramolecular Thorpe-Ziegler cyclization.
However, its structure allows for theoretical involvement in related transformations. One potential pathway involves an initial intermolecular Thorpe reaction, which is a base-catalyzed self-condensation of two aliphatic nitrile molecules to form an enamine. For this compound, this would involve the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on the nitrile carbon of a second molecule. While plausible, this intermolecular condensation would need to be followed by a distinct cyclization step to generate a heterocyclic system, a pathway that deviates from the classic intramolecular Thorpe-Ziegler mechanism.
Alternatively, this compound could serve as a precursor for a suitable dinitrile substrate. A synthetic route could be envisioned where the phenyl ring is functionalized with a cyanomethyl group or another nitrile-containing side chain. This newly synthesized dinitrile could then be subjected to the base-catalyzed conditions of the Thorpe-Ziegler reaction to induce cyclization. The viability and regioselectivity of such a pathway would depend heavily on the stability of the ether linkage and the specific reaction conditions employed.
Reactivity Studies of Ether Linkages in this compound
The ether linkage in this compound is a key structural feature that dictates its stability and reactivity, particularly under acidic conditions. Ethers are generally known for their chemical inertness towards many reagents, which makes them useful as solvents. missouri.eduwalisongo.ac.id However, the C-O bond can be cleaved by strong acids, most notably hydroiodic acid (HI) and hydrobromic acid (HBr). organic-chemistry.org
In the case of this compound, which is an aryl alkyl ether, the cleavage reaction exhibits high regioselectivity. The reaction mechanism is initiated by the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). wikipedia.orgtandfonline.com This is followed by a nucleophilic substitution reaction. Due to the high stability of the bond between the sp²-hybridized carbon of the aromatic ring and the oxygen, nucleophilic attack on the aromatic carbon does not occur. organic-chemistry.org Instead, the halide nucleophile (I⁻ or Br⁻) attacks the less sterically hindered sp³-hybridized carbon of the propanenitrile chain via an Sₙ2 mechanism. tandfonline.com
This selective cleavage results in the formation of phenol (B47542) and 3-halopropanenitrile (e.g., 3-bromopropanenitrile or 3-iodopropanenitrile). Diaryl ethers are resistant to this cleavage, and reactions with hydrochloric acid (HCl) are generally ineffective. walisongo.ac.idorganic-chemistry.org The stability of the ether bond under non-acidic conditions allows for a wide range of chemical modifications to be performed on other parts of the molecule without disturbing the phenoxy moiety.
Intramolecular Cyclization and Annulation Reactions
Utilization of this compound Intermediates in the Synthesis of Chromanones and Homoisoflavonoids
3-Aryloxypropanenitriles, including this compound, are valuable intermediates in the synthesis of chroman-4-ones (chromanones), a core structure in many biologically active compounds. The synthesis is typically a two-step process. The first step involves the Michael addition of a phenol to acrylonitrile (B1666552) to produce the 3-aryloxypropanenitrile intermediate. In the second step, this intermediate undergoes an intramolecular cyclization reaction to form the chromanone ring system. This cyclization is often achieved under strongly acidic conditions, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), and is mechanistically related to the Houben-Hoesch reaction. The nitrile group is hydrolyzed in situ and participates in an electrophilic aromatic substitution onto the activated phenol ring, followed by cyclization and tautomerization to yield the final 4-chromanone (B43037).
The resulting 4-chromanones are, in turn, key building blocks for the synthesis of homoisoflavonoids. A common and effective method for constructing the homoisoflavonoid skeleton is the base- or acid-catalyzed Claisen-Schmidt condensation of a 4-chromanone with a substituted aromatic aldehyde. researchgate.netnih.gov For example, reacting a 4-chromanone with a suitable benzaldehyde (B42025) in the presence of a base like piperidine (B6355638) leads to the formation of a 3-benzylidene-4-chromanone, a prominent subclass of homoisoflavonoids. researchgate.net Subsequent reduction of the exocyclic double bond can then produce the characteristic 3-benzylchroman-4-one scaffold of many natural homoisoflavonoids. This establishes a clear and synthetically useful pathway from this compound to complex heterocyclic structures. tandfonline.comresearchgate.net
| 4-Chromanone Precursor | Aromatic Aldehyde | Catalyst | Product | Reported Yield |
|---|---|---|---|---|
| Chroman-4-one | Benzaldehyde | Piperidine | 3-Benzylidene-4-chromanone | High |
| 7-Methoxychroman-4-one | 4-Chlorobenzaldehyde | Piperidine | 3-(4-Chlorobenzylidene)-7-methoxychroman-4-one | Good |
| 6-Methylchroman-4-one | Benzaldehyde | Pyrrolidine | 3-Benzylidene-6-methylchroman-4-one | 81% |
| Chroman-4-one | 4-Nitrobenzaldehyde | Piperidine | 3-(4-Nitrobenzylidene)-4-chromanone | High |
Formation of 2H-Chromenylphenyloxazolones from this compound
The synthesis of complex heterocyclic systems such as 2H-chromenylphenyloxazolones directly from this compound is not a well-documented transformation and likely requires a multi-step synthetic sequence. The oxazolone (B7731731) ring is a distinct heterocycle typically formed through methods like the Erlenmeyer–Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride. sphinxsai.comcrpsonline.com
A hypothetical pathway to construct a 2H-chromenylphenyloxazolone structure starting from this compound would first necessitate the construction of a chromene ring bearing an aldehyde functionality. This could potentially be achieved by first cyclizing this compound to a 4-chromanone as described previously (Section 3.3.1). The resulting chromanone could then be subjected to a Vilsmeier-Haack formylation or similar reaction to introduce an aldehyde group, for instance at the C-3 position, to generate a 3-formylchromone. This chromone-based aldehyde could then, in principle, serve as the carbonyl component in an Erlenmeyer–Plöchl reaction with an N-acylglycine derivative (like hippuric acid) to construct the desired oxazolone ring fused or appended to the chromene system. Such a pathway is speculative and would require significant optimization, but it illustrates a plausible, albeit indirect, route from the this compound scaffold to more complex oxazolone-containing heterocycles.
Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net The nitrile functionality within this compound makes it a potential candidate for several important MCRs, most notably the Ritter reaction.
The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated in situ from an alcohol or an alkene. organic-chemistry.orgwikipedia.orgnrochemistry.com In this context, this compound could act as the nucleophilic nitrile component. For example, reacting a tertiary alcohol like tert-butanol (B103910) with a strong acid (e.g., sulfuric acid) generates a stable tert-butyl carbocation. In the presence of this compound, the nitrile's nitrogen atom can attack this carbocation, forming a stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup would yield an N-tert-butyl-3-phenoxypropanamide. missouri.eduorganic-chemistry.org This transformation provides a direct route to complex amides, which are valuable in medicinal chemistry and materials science.
| Carbocation Source (e.g., Alcohol) | Nitrile Component | Acid Catalyst | Potential Product |
|---|---|---|---|
| tert-Butanol | This compound | H₂SO₄ | N-tert-Butyl-3-phenoxypropanamide |
| 1-Adamantanol | This compound | H₂SO₄ | N-(1-Adamantyl)-3-phenoxypropanamide |
| Benzhydrol (Diphenylmethanol) | This compound | H₂SO₄ / TFA | N-Benzhydryl-3-phenoxypropanamide |
While the nitrile group is reactive in this manner, this compound is not suitable for direct use in isocyanide-based MCRs like the Passerini or Ugi reactions. walisongo.ac.idwikipedia.org These powerful reactions require an isocyanide, an aldehyde/ketone, and a carboxylic acid (Passerini) or an additional amine component (Ugi). To be utilized in such syntheses, the nitrile group of this compound would first need to be chemically converted into an isocyanide, a non-trivial transformation. Nevertheless, its utility in carbocation-mediated MCRs like the Ritter reaction highlights its potential as a building block for the rapid assembly of complex molecules.
Advanced Spectroscopic and Stereochemical Elucidation Methodologies for 3 Phenoxypropanenitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within 3-Phenoxypropanenitrile. By analyzing various NMR experiments, a complete structural assignment can be achieved.
Proton (¹H) NMR for Structural Proximity and Proton Environment
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the different proton environments in this compound. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the multiplicity reveals the number of neighboring protons through spin-spin coupling.
The structure of this compound (C₉H₉NO) consists of a phenoxy group attached to a propanenitrile chain. The aromatic protons on the phenyl ring exhibit complex splitting patterns in the range of δ 6.9-7.4 ppm. The two methylene (B1212753) groups (-CH₂-) of the propanenitrile chain appear as distinct triplets. The methylene group adjacent to the oxygen atom (O-CH₂) is deshielded and appears further downfield compared to the methylene group adjacent to the nitrile group (CH₂-CN).
Based on spectral data from the Spectral Database for Organic Compounds (SDBS), the specific assignments are as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 6.90 - 7.05 | Multiplet (m) | |
| H-4' | 6.90 - 7.05 | Multiplet (m) | |
| H-3', H-5' | 7.25 - 7.40 | Multiplet (m) | |
| -OCH₂- | 4.20 | Triplet (t) | 6.4 |
| -CH₂CN | 2.81 | Triplet (t) | 6.4 |
Note: The assignments for the aromatic protons (H-2'/H-6', H-4', and H-3'/H-5') are grouped as they form a complex multiplet system.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
For this compound, the spectrum shows signals for the nitrile carbon, the aromatic carbons of the phenyl ring, and the two aliphatic carbons of the propyl chain. The carbon of the nitrile group (-C≡N) appears in a characteristic downfield region. The aromatic carbons show several peaks in the δ 110-160 ppm range, with the carbon attached to the ether oxygen (C-1') being the most downfield among them. The aliphatic carbons (-CH₂-) are found in the upfield region of the spectrum.
The assignments based on data from the Spectral Database for Organic Compounds (SDBS) are detailed below:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' (Ar-O) | 157.75 |
| C-3', C-5' (Ar-CH) | 129.74 |
| C-4' (Ar-CH) | 121.90 |
| C-2', C-6' (Ar-CH) | 114.77 |
| -C≡N | 117.51 |
| -OCH₂- | 63.03 |
| -CH₂CN | 18.57 |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Correlation Spectroscopy (COSY): A COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the two triplet signals at δ 4.20 ppm (-OCH₂) and δ 2.81 ppm (-CH₂CN), confirming their vicinal (three-bond) coupling and thus their adjacency in the propanenitrile chain. Correlations would also be seen among the aromatic protons within the complex multiplet.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). This technique allows for the direct assignment of protonated carbons.
The proton signal at δ 4.20 ppm would show a correlation to the carbon signal at δ 63.03 ppm, assigning this pair to the -OCH₂- group.
The proton signal at δ 2.81 ppm would correlate with the carbon signal at δ 18.57 ppm, assigning this pair to the -CH₂CN group.
The aromatic protons between δ 6.90-7.40 ppm would show correlations to their respective aromatic carbon signals at δ 114.77, 121.90, and 129.74 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
The protons of the -OCH₂- group (δ 4.20 ppm) would show a three-bond correlation to the aromatic carbon C-1' (δ 157.75 ppm), confirming the ether linkage.
These same -OCH₂- protons would also show a two-bond correlation to the -CH₂CN carbon (δ 18.57 ppm).
The protons of the -CH₂CN group (δ 2.81 ppm) would show a two-bond correlation to the nitrile carbon (-C≡N) at δ 117.51 ppm and a three-bond correlation to the -OCH₂- carbon (δ 63.03 ppm).
Advanced Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₉NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.
Calculation of Exact Mass for C₉H₁₀NO⁺:
9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000
10 x Hydrogen (¹H) = 10 x 1.007825 = 10.07825
1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074
1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915
Total Exact Mass [M+H]⁺ = 148.07624 Da
An experimental HR-ESI-MS measurement yielding a value extremely close to 148.07624 would confirm the molecular formula C₉H₉NO.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The molecular ion peak (M⁺) is observed at m/z 147. Key fragment ions are observed at:
m/z 107: This fragment likely corresponds to the [C₇H₇O]⁺ ion, formed by the loss of acetonitrile (B52724) (•CH₂CN) via cleavage of the C-C bond alpha to the nitrile group.
m/z 94: This prominent peak corresponds to the phenol (B47542) radical cation [C₆H₆O]⁺•, resulting from the cleavage of the ether bond and rearrangement.
m/z 77: This classic fragment represents the phenyl cation [C₆H₅]⁺, formed by the loss of a hydrogen atom from the benzene (B151609) ring or loss of a hydroxyl radical from the phenol intermediate.
These fragmentation patterns are consistent with the structure of an aryl ether and a nitrile group, providing strong evidence for the proposed structure of this compound.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the characterization of this compound, providing definitive evidence for its key functional groups. The IR spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
For this compound, the most characteristic absorption is from the nitrile (C≡N) functional group. This bond exhibits a sharp and intense stretching vibration in a relatively uncongested region of the spectrum, making it easily identifiable. spectroscopyonline.com The presence of conjugation, as in aromatic nitriles, typically shifts this peak to a lower wavenumber. spectroscopyonline.comnih.gov
The aromatic ring gives rise to several distinct peaks. The =C–H stretching vibrations in aromatic compounds are typically observed at wavenumbers slightly above 3000 cm⁻¹. vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The ether linkage (Ar-O-CH₂) is characterized by its C-O stretching vibrations.
The aliphatic propylene (B89431) chain (-CH₂-CH₂-) contributes C-H stretching vibrations, which are observed just below 3000 cm⁻¹, and C-H scissoring or bending vibrations around 1470 cm⁻¹. vscht.cz The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, where complex interacting vibrational modes create a unique absorption pattern for every organic compound. vscht.cz
Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2990 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| 2260 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl Ether | Medium |
Chiroptical Spectroscopy for Absolute Configuration Determination
While this compound is an achiral molecule, its derivatives can possess stereogenic centers. For these chiral derivatives, chiroptical spectroscopy is indispensable for determining the absolute configuration. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org The resulting ECD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is highly sensitive to the molecule's three-dimensional structure. nih.gov
For a chiral derivative of this compound, the ECD spectrum can be used to assign its absolute configuration by comparing the experimentally measured spectrum with a theoretically predicted spectrum. nih.govmdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the expected ECD spectra for each possible enantiomer (R and S). mdpi.com The absolute configuration is assigned by matching the sign and shape of the experimental Cotton effects to one of the computed spectra. dtu.dk ECD is a powerful tool as it requires only a small amount of sample and can rapidly discriminate between enantiomers. nih.gov
Interactive Table 2: Illustrative ECD Data for a Hypothetical Chiral Derivative of this compound
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity (θ) | Cotton Effect Sign |
| (R)-isomer (Calculated) | 225 | +15,000 | Positive |
| (R)-isomer (Calculated) | 275 | -10,000 | Negative |
| (S)-isomer (Calculated) | 225 | -15,000 | Negative |
| (S)-isomer (Calculated) | 275 | +10,000 | Positive |
| Experimental Sample | 225 | -14,500 | Negative |
| Experimental Sample | 276 | +9,800 | Positive |
| Conclusion from illustrative data: The experimental sample has the (S) absolute configuration. |
Optical Rotatory Dispersion (ORD) Methods
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum plots specific rotation versus wavelength. slideshare.net Similar to ECD, ORD spectra of chiral molecules exhibit Cotton effects in the vicinity of an absorption band. slideshare.net
The ORD curve of a chiral derivative of this compound can provide crucial information about its stereochemistry. The sign of the Cotton effect (whether the peak or trough comes at a longer wavelength) is directly related to the absolute configuration of the molecule. ORD is a complementary technique to ECD for stereochemical analysis. slideshare.net The relationship between the two is described by the Kronig-Kramers transforms.
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. This technique is applicable if a derivative of this compound can be obtained as a suitable single crystal. The method involves directing X-rays onto the crystal and analyzing the resulting diffraction pattern. This pattern provides detailed information about the atomic positions within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and, for chiral derivatives, the absolute stereochemistry. researchgate.net The resulting crystal structure provides unequivocal proof of the molecule's connectivity and spatial arrangement. researchgate.net
Hyphenated and Emerging Spectroscopic Techniques for Comprehensive Characterization
For a complete characterization, especially in complex matrices or for the identification of trace impurities, hyphenated analytical techniques are invaluable. chemijournal.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.netsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds like this compound. GC separates the components of a mixture, and the MS provides mass information for each component, allowing for identification and structure elucidation based on fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile derivatives or impurities. saspublishers.com High-performance liquid chromatography (HPLC) separates the components, which are then ionized and analyzed by the mass spectrometer to determine their molecular weights and structural details. ijfmr.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information by coupling LC separation with NMR detection. It is particularly useful for the unambiguous structure elucidation of unknown impurities or metabolites of this compound derivatives. saspublishers.com
Liquid Chromatography-Infrared Spectroscopy (LC-IR): LC-IR combines the separation capabilities of LC with the functional group information provided by IR spectroscopy, offering an additional layer of identification. ijnrd.org
These advanced hyphenated methods provide enhanced sensitivity and specificity, enabling a comprehensive analysis that is often not possible with a single spectroscopic technique. chemijournal.comijnrd.org
Theoretical and Computational Chemistry Studies of 3 Phenoxypropanenitrile
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. scispace.comrsc.org This approach is computationally more efficient than many other high-level methods, making it suitable for a wide range of chemical systems.
For 3-phenoxypropanenitrile, DFT calculations can be used to predict its optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether, indicating sites prone to electrophilic attack.
Table 1: Exemplary DFT-Calculated Properties for this compound (Note: These are illustrative values as specific published data may not be available.)
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 4.2 D |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are often more computationally demanding than DFT.
For this compound, high-accuracy ab initio calculations could be employed to refine the geometric parameters and energies obtained from DFT. For instance, Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] is often considered the "gold standard" in quantum chemistry for its accuracy in calculating energies. Such calculations would be valuable for obtaining precise thermochemical data, like the heat of formation, or for studying subtle electronic effects within the molecule.
DP4+ is a computational method that aids in the structural elucidation of molecules, particularly for determining the correct stereoisomer. rsc.orgresearchgate.net It works by comparing experimentally measured NMR chemical shifts with those calculated for all possible stereoisomers using quantum chemical methods (typically DFT). A statistical analysis then provides a probability for each candidate structure being the correct one. nih.gov
While this compound itself is achiral and does not have stereoisomers, the DP4+ methodology would be invaluable for its derivatives that do possess stereocenters. For example, if a substituent were added to the propane (B168953) chain creating a chiral center, DP4+ analysis would be a powerful tool to confidently assign its absolute and relative stereochemistry.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment.
For this compound, MD simulations would be particularly useful for exploring its conformational flexibility. The molecule has several rotatable bonds, including the C-O-C ether linkage and the C-C bonds in the propyl chain. An MD simulation could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between these conformations. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple this compound molecules, one could investigate how they pack in the condensed phase and identify the dominant intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces).
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. nih.gov
For this compound, computational studies could investigate various potential reactions. For example, the hydrolysis of the nitrile group to a carboxylic acid or the cleavage of the ether bond could be studied. DFT calculations are commonly used to locate the transition state structures and calculate the activation energies for these reactions. rsc.org This would provide valuable insights into the chemical stability of this compound and the conditions under which it might decompose or react.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: These are illustrative values for a hypothetical hydrolysis reaction.)
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic attack on nitrile carbon | 25.4 |
| Proton transfer to nitrogen | 12.1 |
In Silico Screening and Virtual Library Design for Derivatives
In silico screening involves the use of computational methods to search large databases of chemical compounds for those with desired properties, often in the context of drug discovery. brieflands.com This approach can significantly accelerate the process of identifying promising lead compounds.
Starting with the this compound scaffold, a virtual library of derivatives could be designed by adding various substituents at different positions on the molecule. This library could then be screened in silico for properties such as binding affinity to a particular biological target (e.g., an enzyme or receptor), or for desirable physicochemical properties (e.g., solubility, membrane permeability). Molecular docking, a key technique in in silico screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com
This computational approach would allow for the rapid exploration of the chemical space around this compound, identifying derivatives with potentially enhanced biological activity or other useful properties, thereby guiding future synthetic efforts.
Biological Activities and Medicinal Chemistry Research Involving 3 Phenoxypropanenitrile Derivatives
Natural Product Discovery and Bioactivity Profiling
The marine environment, a rich source of unique chemical entities, has yielded alkaloids containing the 3-phenoxypropanenitrile core. These natural products have been isolated, their complex structures elucidated, and their biological activities evaluated, revealing potential applications in combating pathogenic bacteria.
Isolation and Structural Elucidation of this compound Alkaloids from Marine Organisms, e.g., Bursatellin B from Bursatella leachii
A notable example of a naturally occurring this compound derivative is Bursatellin B. cjnmcpu.com This novel alkaloid was isolated from the sea hare Bursatella leachii, a marine mollusk known for its chemical defense mechanisms. cjnmcpu.com The process of identifying Bursatellin B involved the comprehensive chemical analysis of extracts from the organism. cjnmcpu.com
The structural elucidation of Bursatellin B was a multi-faceted process. cjnmcpu.com Researchers employed comprehensive spectroscopic data analyses to determine its planar structure. cjnmcpu.com However, because Bursatellin B is a colorless oil, cultivating single crystals for X-ray crystallography was challenging. cjnmcpu.com To overcome this, its absolute configuration was established through a combination of total synthesis and quantum chemical calculations, including methods like calculated electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). cjnmcpu.com
Antimicrobial Evaluation of Natural this compound Derivatives, e.g., Antibacterial Activity of Bursatellin B against Streptococcus parauberis
Following its identification, the bioactivity of this compound derivatives was investigated. Specifically, erythro-bursatellin B, a diastereoisomer of Bursatellin B, was evaluated for its antimicrobial properties. cjnmcpu.com This evaluation revealed notable antibacterial activity against Streptococcus parauberis, a significant fish pathogen. cjnmcpu.com
The potency of this activity was quantified, with research findings indicating a Minimum Inhibitory Concentration (MIC90) value of 0.0472 μg·mL⁻¹. cjnmcpu.com This result highlights the potential of this natural product scaffold as a lead compound for developing new antibacterial agents, particularly for applications in aquaculture. cjnmcpu.com
Table 1: Antibacterial Activity of erythro-Bursatellin B
| Compound | Target Organism | MIC90 Value |
|---|
Rational Drug Design and Development Using this compound Scaffolds
The unique structural features of this compound have made it a candidate for use as a scaffold in rational drug design. The following sections were intended to detail its application in the development of specific enzyme inhibitors.
Design and Synthesis of Tetrazole-Containing STAT5 Inhibitors
A comprehensive review of scientific literature did not yield specific studies detailing the design and synthesis of tetrazole-containing inhibitors of Signal Transducer and Activator of Transcription 5 (STAT5) that utilize the this compound scaffold.
No research was found describing the biochemical or cellular evaluation of STAT5 phosphorylation inhibition by derivatives of this compound.
There are no available structure-activity relationship (SAR) studies for STAT5 inhibitors based on the this compound scaffold in the reviewed literature.
Exploration of Anti-Angiogenic Potential through Homoisoflavonoid Derivatization
While direct studies on the anti-angiogenic properties of this compound are not extensively documented, its structural elements are found within more complex molecules that exhibit significant anti-angiogenic effects, most notably homoisoflavonoids. These natural product-inspired compounds have been a focal point of research for their ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
Homoisoflavonoids are a class of compounds characterized by a 16-carbon skeleton. Their derivatives have been synthesized and evaluated for their potential to treat diseases driven by pathological angiogenesis. The anti-angiogenic activity of these compounds is often assessed through in vitro assays that measure the inhibition of endothelial cell proliferation, migration, and tube formation. Structure-activity relationship (SAR) studies have been conducted to optimize the anti-angiogenic potency of these derivatives, with modifications often made to the aromatic rings and the linker between them.
Application of this compound in Diverse Medicinal Chemistry Research Areas
Beyond its connection to anti-angiogenic compounds, the this compound core and its analogs have been investigated in other areas of medicinal chemistry. For instance, the structurally related 2-(3-phenoxyphenyl)propanenitrile (B1594602) has been noted for its potential antimicrobial and anticancer activities. This suggests that the broader class of phenoxyalkylnitriles may possess a range of biological activities worthy of further investigation. The nitrile group, a key feature of this compound, is a common pharmacophore in drug design, known for its ability to participate in various biological interactions.
Mechanistic Investigations of Biological Activity
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their molecular targets and elucidating their interactions with key biological pathways.
Identification of Molecular Targets and Signaling Pathways
For derivatives of structurally related compounds like homoisoflavonoids, specific molecular targets have been identified. These include enzymes that play a role in inflammation and angiogenesis. For example, some homoisoflavonoid derivatives have been found to target soluble epoxide hydrolase (sEH) and ferrochelatase (FECH). The inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation and inflammation.
The signaling pathways implicated in the anti-angiogenic effects of related compounds often involve the inhibition of receptor tyrosine kinases (RTKs). These receptors are crucial for transmitting pro-angiogenic signals in endothelial cells. While direct evidence for this compound derivatives is limited, the activity of structurally similar compounds suggests that they may also interfere with these key signaling cascades.
Enzyme Inhibition and Receptor Binding Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. While specific enzyme inhibition studies for this compound derivatives are not widely reported, the investigation of structurally analogous phenoxypropanolamine derivatives has revealed interactions with G-protein coupled receptors. Specifically, these compounds have been studied for their binding affinity and functional activity at β-adrenergic receptors. nih.gov Such studies are critical for determining the selectivity and potency of new compounds and for understanding their potential therapeutic applications and side effects.
Preclinical Development and Efficacy Studies of Novel Therapeutic Candidates
The preclinical development of any new therapeutic candidate involves a rigorous evaluation of its efficacy and safety in cellular and animal models. For compounds emerging from research involving the this compound scaffold, this would include in vitro assays to determine their potency and selectivity against cancer cell lines and in vivo studies in animal models to assess their anti-tumor and anti-angiogenic activity. Pharmacokinetic and toxicological studies are also essential components of preclinical evaluation to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to identify any potential safety concerns. Although specific preclinical data for this compound derivatives are not yet prominent in the literature, the promising biological activities of related compounds suggest that this is a viable area for future research and development.
Applications of 3 Phenoxypropanenitrile in Advanced Materials Science and Catalysis
Role of 3-Phenoxypropanenitrile as a Building Block in Polymer and Resin Synthesis
This compound serves as a versatile building block in the synthesis of advanced polymers and resins, owing to its unique combination of a phenoxy group and a nitrile functionality. The phenoxy group imparts desirable properties such as thermal stability, chemical resistance, and good adhesion, characteristic of phenoxy resins. trea.com These resins, which are thermoplastic polymers derived from bisphenol A and epichlorohydrin, are known for their rigidity, durability, and high tensile strength. trea.comnih.gov
The nitrile group (–C≡N) is a highly polar and reactive functional group that can undergo various chemical transformations, making it a valuable component in polymer chemistry. frontiersin.orgdatapdf.com It can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or undergo cycloaddition reactions. frontiersin.org These transformations allow for the incorporation of diverse functionalities into the polymer structure, enabling the tailoring of material properties for specific applications. For instance, the hydrolysis of the nitrile group in this compound would yield 3-phenoxypropanoic acid, a molecule that could then be used in polycondensation reactions with diamines to form polyamides. researchgate.net Polyamides are a class of high-performance polymers known for their excellent mechanical properties and thermal stability. researchgate.netncl.res.in
Furthermore, compounds structurally related to this compound are utilized as reactive diluents in thermosetting resin systems, such as epoxy resins. datapdf.comtachechemical.comjocpr.comolinepoxy.com Reactive diluents are employed to reduce the viscosity of the resin formulation, improving its processability, while also becoming chemically incorporated into the final cross-linked network, which minimizes any negative impact on the material's properties. datapdf.com The incorporation of this compound or its derivatives could enhance the flexibility and toughness of the cured epoxy resin.
The presence of both the phenoxy and nitrile groups allows for the synthesis of polymers with a unique combination of properties. The rigid aromatic phenoxy group contributes to high glass transition temperatures and thermal stability, while the polar nitrile group can enhance intermolecular interactions, leading to improved mechanical strength and chemical resistance.
Integration into Functional Materials for Specific Applications
The chemical structure of this compound makes it a promising candidate for integration into a variety of functional materials, particularly in the realm of high-performance coatings and adhesives. Phenoxy resins are well-established in these applications due to their excellent adhesion, flexibility, and chemical resistance. trea.com By incorporating this compound as a comonomer or an additive, it is possible to further enhance these properties.
The nitrile group can contribute to improved barrier properties against gases and liquids, a desirable characteristic for protective coatings. Additionally, the polarity of the nitrile group can enhance adhesion to various substrates through dipole-dipole interactions. In the formulation of adhesives, the chemical reactivity of the nitrile group can be exploited to create strong covalent bonds with the substrate or other components of the adhesive matrix, leading to superior bond strength and durability.
Moreover, the phenoxy ether linkage in this compound is known to impart a degree of flexibility to polymer backbones. This flexibility can be advantageous in applications where the material is subjected to mechanical stress or thermal cycling, as it can help to dissipate energy and prevent crack propagation. The combination of rigidity from the phenyl ring and flexibility from the ether linkage allows for a tunable balance of mechanical properties in the resulting functional materials.
Contribution to Catalytic Systems and Processes
This compound as a Ligand Precursor in Catalysis
This compound is a valuable precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The nitrile group can be chemically modified, most commonly through hydrolysis to a carboxylic acid, to create a chelating functionality. The resulting 3-phenoxypropanoic acid can then act as a bidentate ligand, coordinating to a metal center through the carboxylate oxygen atoms and the ether oxygen of the phenoxy group.
The synthesis of coordination compounds with tailored properties is a cornerstone of modern catalysis. The specific geometry and electronic environment of the metal center, which are dictated by the coordinating ligands, determine the catalyst's activity and selectivity. Ligands derived from this compound can be used to create complexes with a variety of transition metals. For example, copper(II) and cobalt(II) coordination polymers have been synthesized using an ether-bridged tetracarboxylic acid, demonstrating the utility of such structures in forming catalytically active materials. nih.gov
Furthermore, the phenoxy group can be functionalized to introduce additional donor atoms or steric bulk, allowing for fine-tuning of the ligand's properties. This modularity is highly desirable in the development of catalysts for specific organic transformations. The resulting metal complexes can find applications in a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govmdpi.comresearchgate.net
Involvement in Photoredox Catalysis and Other Catalytic Cycles
The field of photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling a wide array of chemical transformations under mild reaction conditions. researchgate.netnih.govbinghamton.edufrontiersin.orgwisc.edunih.govmdpi.comnih.gov This branch of catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. Organic nitriles, due to their electronic properties, can play a significant role in photoredox catalytic cycles.
While direct studies on this compound in this context are limited, the involvement of nitrile-containing molecules in photoredox reactions is well-documented. Nitriles can act as substrates, where the cyano group is transformed into other functional groups, or they can function as mediators in the catalytic cycle. For instance, in some photoredox systems, the nitrile group can be involved in radical-mediated intramolecular translocation, a process that allows for site-selective functionalization of organic molecules. mmsl.cz
The general mechanism of a photoredox catalytic cycle involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with a substrate to generate a radical ion. This reactive intermediate then undergoes further chemical transformations to yield the final product, while the photocatalyst is regenerated to complete the cycle. The phenoxy and nitrile moieties of this compound could potentially influence its reactivity in such cycles, either by participating directly in the electron transfer process or by stabilizing the resulting radical intermediates.
Exploration of this compound in Nanomaterials and Smart Materials Research
The unique functional groups of this compound make it an intriguing candidate for the development of advanced nanomaterials and smart materials. In the synthesis of nanoparticles, capping agents are crucial for controlling particle size, preventing aggregation, and imparting specific functionalities to the nanoparticle surface. frontiersin.orgscispace.comresearchgate.netnih.govresearchgate.net The nitrile and phenoxy groups of this compound could serve as effective anchoring points for stabilizing nanoparticles, with the phenoxy group providing a hydrophobic interface and the nitrile group offering a site for further functionalization.
Smart materials, also known as stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. nih.govsc.edursc.orgresearchgate.netresearchgate.netresearchgate.netnih.govidu.ac.id Smart hydrogels, for example, are cross-linked polymer networks that can swell or shrink in response to environmental cues, making them highly suitable for applications in drug delivery and tissue engineering. frontiersin.orgwisc.edunih.govmmsl.czyoutube.comresearchgate.netresearchgate.netgoogle.com
The incorporation of this compound into a polymer network could introduce stimuli-responsive behavior. For instance, the polarity of the nitrile group could lead to changes in the polymer's solubility or swelling behavior in response to changes in solvent polarity. Furthermore, the nitrile group can be chemically modified to introduce other responsive moieties, such as acidic or basic groups, which would render the material sensitive to pH changes. The development of such smart materials opens up possibilities for a wide range of advanced applications in biomedicine, sensing, and soft robotics.
Future Outlook and Interdisciplinary Research Opportunities
Advancements in High-Throughput Synthesis and Discovery Platforms
The future synthesis of 3-Phenoxypropanenitrile and its derivatives is poised for a paradigm shift, moving away from traditional chemical processes towards more efficient, sustainable, and data-rich methodologies. High-throughput platforms are central to this evolution, enabling the rapid screening of catalysts and reaction conditions to optimize production and discover novel analogs.
A particularly promising frontier is the adoption of biocatalytic synthesis. Enzymes such as nitrilases, nitrile hydratases, and aldoxime dehydratases offer a green alternative to conventional methods that often rely on harsh conditions and toxic cyanide reagents. nih.govrsc.orgnih.gov Biocatalytic processes operate under mild conditions, typically at ambient temperature and neutral pH in aqueous media, reducing energy consumption and waste generation. rsc.orgnih.govtugraz.at The enzyme aldoxime dehydratase, for instance, facilitates a cyanide-free route to nitriles from readily available aldehydes, a pathway that could be adapted for this compound. nih.govresearchgate.netmdpi.com
High-throughput screening (HTS) assays are critical for accelerating the discovery and optimization of these enzymatic routes. Colorimetric and spectrophotometric methods have been developed to rapidly assess the activity of entire libraries of nitrile-metabolizing enzymes against various substrates. rsc.orgrsc.orgnih.govresearchgate.net These HTS platforms can quickly identify optimal enzymes for the synthesis of this compound, mapping out substrate specificity and reaction efficiency in a fraction of the time required by traditional techniques. rsc.orgnih.gov
Untapped Potential in Biological Systems and Targeted Therapeutics
The nitrile (cyano) group is a well-established pharmacophore in modern drug discovery, and its incorporation into this compound suggests a significant, yet largely unexplored, therapeutic potential. nih.govnumberanalytics.com Over 30 FDA-approved drugs contain a nitrile moiety, highlighting the group's value in medicinal chemistry. nih.govrsc.org The nitrile group can act as a versatile bioisostere for carbonyl or halogen groups, enhance binding affinity to target proteins through hydrogen bonds and polar interactions, and improve the metabolic stability and pharmacokinetic profiles of drug candidates. nih.govresearchgate.net
While specific biological activities of this compound are not extensively documented, its structure warrants investigation in several therapeutic areas. The nitrile moiety can act as a key interacting element or even as a covalent warhead, forming stable bonds with nucleophilic residues like cysteine in target proteins. nih.govrsc.org This covalent inhibition strategy has been successfully employed in drugs for diabetes and COVID-19. rsc.org The phenoxy group, present in many biologically active compounds, offers a scaffold that can be modified to tune selectivity and potency. For instance, various substituted propanenitrile and indolone derivatives have demonstrated significant antimicrobial activity. mdpi.comresearchgate.net This suggests that screening this compound and its analogues against bacterial and fungal pathogens could be a fruitful area of research.
The future exploration of this compound in this domain will involve large-scale screening against diverse biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Synergistic Integration of Experimental and Computational Methodologies
The synergy between computational modeling and experimental validation provides a powerful framework for accelerating the investigation of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties and reactivity, thereby guiding and refining experimental efforts. nih.govscispace.com
Computational studies can elucidate the geometric and electronic structure of this compound, predict its spectroscopic signatures (e.g., IR and NMR spectra), and calculate its reactivity towards various reagents or biological targets. scispace.comresearchgate.net For example, DFT calculations can determine the activation energies for potential reactions, such as the nucleophilic attack by a cysteine residue, offering a predictive tool for the compound's potential as a covalent inhibitor. nih.govacs.org Such computational screening can prioritize derivatives of this compound for synthesis, saving significant time and resources.
Experimental work then serves to validate and elaborate upon these theoretical predictions. Synthesis of prioritized compounds, followed by spectroscopic analysis and reactivity studies, can confirm the accuracy of the computational models. researchgate.net In the context of biological activity, molecular docking simulations can predict binding modes and affinities of this compound within the active site of a target protein, which can then be tested through in vitro enzymatic assays. nih.gov This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern chemical research and will be essential for unlocking the full potential of this compound.
Expanding the Scope of Applications in Advanced Materials and Sustainable Technologies
Beyond pharmaceuticals, the structural features of this compound make it an intriguing candidate for the development of advanced materials and for applications in sustainable technologies. The nitrile group is a key functional group in polymer science, most notably in the production of polyacrylonitrile (B21495) (PAN) and nitrile butadiene rubber (NBR). numberanalytics.comwikipedia.orgnumberanalytics.com
The presence of both a reactive nitrile group and an aromatic phenoxy ring in this compound opens possibilities for its use as a specialty monomer. Polymerization or copolymerization of this compound could yield polymers with unique properties. The phenoxy group could enhance thermal stability, modify optical properties, or improve miscibility with other polymers. Post-polymerization modification of the pendant nitrile groups is a well-established strategy for creating functional materials, and this could be applied to polymers derived from this compound to introduce new functionalities. researchgate.net For example, phthalonitrile-based polymers are known for their high performance and thermal stability. scispace.com Furthermore, nitrile-based polymers are being explored as polymer electrolytes in high-performance batteries due to the high dielectric constant of the cyano group and its favorable interaction with lithium ions. rsc.org
In the realm of sustainable technologies, the focus returns to the compound's synthesis. The development of green, biocatalytic routes for producing this compound, as discussed previously, is in itself a significant contribution to sustainable chemistry. mdpi.comacs.org By avoiding toxic reagents and reducing energy consumption, these enzymatic methods align with the principles of green chemistry, making the entire life cycle of any resulting material more environmentally benign. researchgate.netresearchgate.net
Q & A
Basic: What are the established synthetic routes for 3-Phenoxypropanenitrile, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis of this compound typically involves nucleophilic substitution between phenol derivatives and acrylonitrile. For example, reacting phenols with acrylonitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintaining 80–100°C prevents side reactions.
- Catalyst optimization : Phase-transfer catalysts improve yields in biphasic systems.
For reproducibility, ensure strict stoichiometric ratios (phenol:acrylonitrile = 1:1.2) and inert atmosphere (N₂/Ar) to avoid oxidation .
Advanced: How can computational methods resolve structural ambiguities in this compound derivatives, such as stereochemical configurations?
Answer:
Advanced stereochemical analysis employs:
- Electronic Circular Dichroism (ECD) : Compare experimental and calculated spectra to assign absolute configurations.
- Optical Rotatory Dispersion (ORD) : Detect chiral centers via optical rotation trends.
- DP4+ probability analysis : Statistically validate proposed structures using NMR chemical shift data.
For example, in the structural elucidation of bursatellin B (a this compound alkaloid), these methods confirmed its relative configuration with >95% confidence .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Answer:
Standard characterization includes:
- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and nitrile carbons (δ ~120 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 164.0947 for C₉H₉NO).
- IR Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹).
For novel derivatives, X-ray crystallography provides definitive bond-length and angle data .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound analogs?
Answer:
Discrepancies may arise from variations in:
- Purity : Use HPLC (≥98% purity) and quantify impurities via LC-MS.
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution per CLSI guidelines).
- Structural confirmation : Re-synthesize disputed compounds and cross-validate with independent labs.
For instance, erythro-bursatellin B (a diastereomer) showed 100-fold higher antibacterial activity than its counterpart, emphasizing stereochemistry’s role in bioactivity .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Waste disposal : Segregate nitrile-containing waste for incineration or specialized treatment.
Refer to SDS guidelines for emergency measures (e.g., skin decontamination with soap/water) .
Advanced: How can structure-activity relationship (SAR) studies improve the design of this compound-based enzyme inhibitors?
Answer:
SAR strategies include:
- Substituent variation : Compare fluorinated (e.g., 4-F substituent) vs. ethoxy analogs to assess electronic effects on enzyme binding .
- Bioisosteric replacement : Replace nitrile with carboxyl or amide groups to modulate lipophilicity.
- Docking simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450).
For example, fluorinated derivatives showed enhanced inhibition of CYP3A4 due to increased electronegativity .
Basic: What analytical methods are used to quantify this compound in complex matrices?
Answer:
- GC-MS : Ideal for volatile derivatives (e.g., silylated samples).
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
- LC-MS/MS : Quantify trace levels (LOQ < 1 ppb) in environmental samples.
Calibrate with certified reference materials (CRMs) from NIST or PubChem .
Advanced: How can researchers optimize enantioselective synthesis of this compound derivatives?
Answer:
- Chiral catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation.
- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer.
- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization.
A recent study achieved 90% enantiomeric excess (ee) using a Pd/BINAP catalyst system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
